4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2640979-04-8
Cat. No.: VC11812463
Molecular Formula: C21H29N5
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-04-8 |
|---|---|
| Molecular Formula | C21H29N5 |
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C21H29N5/c1-18-17-20(23-21(22-18)26-10-5-6-11-26)25-15-13-24(14-16-25)12-9-19-7-3-2-4-8-19/h2-4,7-8,17H,5-6,9-16H2,1H3 |
| Standard InChI Key | YWNNSFWGBIWGAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CCC4=CC=CC=C4 |
Introduction
Molecular Formula
The molecular formula for this compound is , indicating its complexity as a heterocyclic compound.
Key Features
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Heterocyclic Nature: Contains nitrogen atoms in both the pyrimidine and piperazine rings.
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Substituent Diversity: The phenylethyl group provides lipophilicity, while the pyrrolidine enhances biological activity.
2. Synthesis
The synthesis of such compounds typically involves:
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Formation of Pyrimidine Core: Starting with precursors such as beta-dicarbonyl compounds or enaminones to construct the pyrimidine framework.
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Substitution Reactions:
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Introduction of the piperazine moiety via nucleophilic substitution.
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Incorporation of the phenylethyl group through alkylation or reductive amination.
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Final Modifications:
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Addition of the pyrrolidine group using appropriate halogenated intermediates under basic conditions.
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General Reaction Conditions
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts: Acidic or basic catalysts depending on the step.
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Temperature: Moderate heating (50–100°C) to facilitate substitutions.
3. Applications
This compound's structural features suggest potential applications in various fields:
Medicinal Chemistry
Pyrimidine derivatives are widely studied for their pharmacological properties, including:
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Anticancer Activity: Pyrimidines often serve as scaffolds for kinase inhibitors.
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Antimicrobial Potential: Piperazine-containing compounds exhibit activity against bacterial and fungal pathogens.
Neuropharmacology
The phenylethyl-piperazine motif is associated with central nervous system activity, including:
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Modulation of serotonin and dopamine receptors.
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Potential use in treating psychiatric disorders like depression or anxiety.
Material Science
Heterocyclic compounds with nitrogen-rich frameworks are explored for applications in:
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Organic electronics.
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Catalysis due to their electron-donating properties.
4. Analytical Data
Spectroscopic Characterization
The compound can be characterized using techniques such as:
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NMR Spectroscopy:
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-NMR: Signals corresponding to aromatic protons, aliphatic chains, and cyclic amines.
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-NMR: Peaks for carbon atoms in aromatic rings and aliphatic chains.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for C-N stretching and aromatic C-H vibrations.
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Example Data Table
| Technique | Observed Data | Interpretation |
|---|---|---|
| -NMR | Peaks at δ 7.0–8.0 ppm | Aromatic protons |
| -NMR | Peaks at δ 120–160 ppm | Pyrimidine carbons |
| IR | Strong band at ~1600 cm | C=N stretching |
| MS | Molecular ion peak at m/z ~325 | Confirms molecular weight |
5. Research Significance
Compounds like 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine are integral to drug discovery due to their versatile biological activities and synthetic accessibility. They serve as templates for developing therapeutic agents targeting diverse diseases, including cancer, infections, and neurological disorders.
Further studies are required to explore its pharmacokinetics, toxicity, and specific biological targets to unlock its full potential in applied sciences.
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